4-Aminopyrimidine-5-carbonitrile

Analytical Chemistry Quality Control Medicinal Chemistry

4-Aminopyrimidine-5-carbonitrile (APC, CAS 16357-69-0) is a bifunctional pyrimidine scaffold featuring a 4-amino group and a 5-cyano substituent (MF: C5H4N4, MW: 120.11). This solid compound (mp 251–255 °C) is primarily utilized as a versatile intermediate in medicinal chemistry for constructing kinase-focused libraries and as a ligand for synthesizing bioactive metal complexes.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 16357-69-0
Cat. No. B127032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyrimidine-5-carbonitrile
CAS16357-69-0
Synonyms4-amino-5-pyrimidinecarbonitrile
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)C#N
InChIInChI=1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9)
InChIKeyJAIYUIOGVNRXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyrimidine-5-carbonitrile (CAS 16357-69-0): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Coordination Complexes


4-Aminopyrimidine-5-carbonitrile (APC, CAS 16357-69-0) is a bifunctional pyrimidine scaffold featuring a 4-amino group and a 5-cyano substituent (MF: C5H4N4, MW: 120.11) . This solid compound (mp 251–255 °C) is primarily utilized as a versatile intermediate in medicinal chemistry for constructing kinase-focused libraries and as a ligand for synthesizing bioactive metal complexes [1]. Its value proposition stems from the specific 4,5-substitution pattern, which enables unique reactivity and binding modes not accessible to other regioisomers.

Why 4-Aminopyrimidine-5-carbonitrile Cannot Be Replaced by Its 2-Amino Regioisomer or Other Analogs


Substituting 4-Aminopyrimidine-5-carbonitrile with the commercially available 2-aminopyrimidine-5-carbonitrile (CAS 1753-48-6) or other simple aminopyrimidines is not scientifically viable for specific applications. The position of the amino group dictates the compound's coordination chemistry, electronic properties, and biological activity. For instance, the 4-amino regioisomer exhibits unique room-temperature NMR line-broadening effects due to restricted rotation (rotamers), a diagnostic property absent in 2-amino analogs, which allows for definitive structural confirmation [1]. Furthermore, in metal complexation, the 4-amino group enables bidentate binding with adjacent pyrimidine nitrogen for Co(II), Ni(II), and Cu(II), whereas it acts as a monodentate ligand for Pd(II); this tunable denticity is a direct consequence of the 4,5-substitution pattern and would be lost with a 2-amino regioisomer [2]. These regioisomer-dependent properties underscore the necessity of specifying the correct compound in procurement.

Quantitative Differentiation Evidence for 4-Aminopyrimidine-5-carbonitrile Against Closest Analogs


Diagnostic NMR Line Broadening: A Simple Regioisomer Identification Tool

Primary amines at the 4-position of the pyrimidine ring exhibit room-temperature line broadening in both ¹H and ¹³C NMR spectra, a phenomenon not observed for 2-substituted isomers. This effect, attributed to hindered rotation (rotamers) of the 4-amino group, provides a simple, one-dimensional NMR diagnostic to distinguish 4-aminopyrimidine-5-carbonitrile from its 2-amino regioisomer without requiring 2D experiments [1].

Analytical Chemistry Quality Control Medicinal Chemistry

Tunable Denticity in Metal Complexation: 4-Amino Enables Bidentate vs. Monodentate Coordination Based on Metal Ion

The 4-amino group of APC engages in bidentate coordination with Co(II), Ni(II), and Cu(II) through the exocyclic amino nitrogen and the adjacent pyrimidine nitrogen (N1), while it binds Pd(II) exclusively as a monodentate ligand via the pyrimidine nitrogen. This metal-dependent denticity switch is a direct result of the 4-amino/5-cyano substitution pattern and has been confirmed by IR spectroscopy and magnetic measurements [1]. In contrast, the 2-amino regioisomer would lack the adjacent nitrogen geometry for bidentate chelation.

Coordination Chemistry Catalysis Bioinorganic Chemistry

Enhanced Antibacterial Activity upon Metal Complexation vs. Free Ligand

The free ligand APC displays moderate antimicrobial activity. However, its Co(II), Ni(II), Cu(II), and Pd(II) complexes were screened and found to be more potent antibacterial agents than APC itself against one or more microbial species [1]. This enhancement is a direct consequence of the specific coordination mode enabled by the 4-amino group, which influences bioavailability and membrane permeability.

Antimicrobial Screening Bioinorganic Chemistry Drug Discovery

Key Precursor for Pyrimido[4,5-d]pyrimidine-4-amines: A Privileged Scaffold in Kinase Inhibitor Design

4-Aminopyrimidine-5-carbonitrile serves as a critical precursor for the synthesis of pyrimido[4,5-d]pyrimidin-4-amines via reaction with formamide. This transformation exploits the adjacent amino and nitrile functionalities to form a fused bicyclic system. The 2-substituted derivatives of APC also participate in this reaction, yielding 7-substituted pyrimido[4,5-d]pyrimidin-4-amines [1]. The 2-amino regioisomer (2-aminopyrimidine-5-carbonitrile) cannot undergo an analogous cyclization to form the same [4,5-d] fused system due to the different geometric arrangement of the reactive groups.

Medicinal Chemistry Kinase Inhibitors Library Synthesis

Optimal Use Cases for Procuring 4-Aminopyrimidine-5-carbonitrile Based on Verified Evidence


Synthesis of Metal-Based Antimicrobial Agents

Research groups focused on developing new antimicrobial metallodrugs should procure 4-Aminopyrimidine-5-carbonitrile as the ligand of choice. The resulting Co(II), Ni(II), Cu(II), and Pd(II) complexes exhibit enhanced antibacterial potency compared to the free ligand, as demonstrated by Mohamed et al. [4]. The 4-amino group's bidentate coordination capability is essential for forming stable, bioactive [M(APC)₂Cl₂] complexes.

Construction of Pyrimido[4,5-d]pyrimidine Kinase-Focused Libraries

Medicinal chemists designing ATP-competitive kinase inhibitors should use APC as the starting material for generating pyrimido[4,5-d]pyrimidine-4-amine libraries via reaction with formamide [4]. This scaffold is a recognized privileged structure for targeting kinases, and only the 4,5-disubstitution pattern allows direct access to this fused heterocycle without additional functional group manipulations.

Regioisomer Identity Verification in Quality Control Workflows

Analytical chemistry and QC laboratories responsible for incoming material verification can exploit the room-temperature NMR line broadening effect to confirm the 4-amino regioisomer identity, as established by Garner et al. [4]. This simple 1D ¹H or ¹³C NMR test distinguishes APC from its 2-amino counterpart in minutes, avoiding more costly and time-consuming 2D NMR or X-ray analyses.

Development of Cathepsin K Inhibitor Lead Structures

APC has been identified as a core scaffold in the design of potent and selective cathepsin K inhibitors. A 2-cyano-pyrimidine derivative (compound 20) incorporating the APC framework exhibits a cathepsin K IC₅₀ of 4 nM with >580-fold selectivity over cathepsin L and cathepsin B, along with 52% oral bioavailability in rats [4]. This validates APC's utility as a key intermediate for generating orally bioavailable cysteine protease inhibitors.

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